2-fluoro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide
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Overview
Description
2-fluoro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique chemical structure, which includes a benzotriazole moiety, a fluorinated benzamide group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzotriazole Intermediate: The synthesis begins with the preparation of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with sodium nitrite in the presence of an acid to form 2-phenyl-2H-benzotriazole.
Introduction of Fluorine: The next step involves the introduction of the fluorine atom to the benzamide group. This can be done by reacting the benzotriazole intermediate with a fluorinated benzoyl chloride in the presence of a base such as triethylamine.
Formation of Carbamothioyl Linkage: The final step involves the formation of the carbamothioyl linkage. This can be achieved by reacting the fluorinated benzotriazole intermediate with thiourea in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
2-fluoro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing enzymatic activities and cellular processes. The fluorinated benzamide group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The carbamothioyl linkage can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(2-fluorophenyl)benzamide
- 2-fluoro-N-(4-phenoxyphenyl)benzamide
- 2-fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide
Uniqueness
2-fluoro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide stands out due to its unique combination of a benzotriazole moiety, a fluorinated benzamide group, and a carbamothioyl linkage. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research.
Properties
IUPAC Name |
2-fluoro-N-[(2-phenylbenzotriazol-5-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5OS/c21-16-9-5-4-8-15(16)19(27)23-20(28)22-13-10-11-17-18(12-13)25-26(24-17)14-6-2-1-3-7-14/h1-12H,(H2,22,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSRIUGUMCTRSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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